molecular formula C16H13NO2 B3366749 2-(2-Methylphenoxymethyl)benzoyl cyanide CAS No. 143211-11-4

2-(2-Methylphenoxymethyl)benzoyl cyanide

Cat. No. B3366749
CAS RN: 143211-11-4
M. Wt: 251.28 g/mol
InChI Key: SLVQLQSCRLIDRC-UHFFFAOYSA-N
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Description

“2-(2-Methylphenoxymethyl)benzoyl cyanide” is a chemical compound with the molecular formula C16H13NO2 . It has a molecular weight of 251 .


Molecular Structure Analysis

The molecular structure of “2-(2-Methylphenoxymethyl)benzoyl cyanide” can be represented by the InChI string: InChI=1S/C16H13NO2/c1-12-6-2-5-9-16(12)19-11-13-7-3-4-8-14(13)15(18)10-17/h2-9H,11H2,1H3 . The compound has a complexity of 357, a rotatable bond count of 4, and a topological polar surface area of 50.1 .


Physical And Chemical Properties Analysis

“2-(2-Methylphenoxymethyl)benzoyl cyanide” has a density of 1.166, a boiling point of 399.6 °C at 760 mmHg, and a flash point of 174.8 °C . It also has a logP value of 3.28028 .

Scientific Research Applications

Green Methodology in Nucleoside Benzoylation

Benzoyl cyanide, in combination with ionic liquids, offers a 'green' alternative to conventional benzoylation methods. Prasad et al. (2005) demonstrated its efficacy in benzoylating nucleosides, indicating its potential for diverse applications in bioorganic and medicinal chemistry (Prasad et al., 2005).

Synthesis and Characterization of Cyanide Sensors

Elsafy et al. (2018) explored the use of benzoyl cyanide derivatives for cyanide detection in aqueous media, highlighting their sensitivity and selectivity as sensors (Elsafy et al., 2018).

Chemoselective N-benzoylation

Singh et al. (2017) investigated the chemoselective N-benzoylation of aminophenols using benzoyl cyanide derivatives, underscoring its relevance in producing biologically significant compounds (Singh et al., 2017).

Reactivity with Trivalent Phosphorus Compounds

Mukaiyaka et al. (1965) studied the reactions of benzoyl cyanide with trivalent phosphorus compounds, revealing insights into its reactivity and potential applications in organic synthesis (Mukaiyaka et al., 1965).

Iron-catalyzed Oxidation Studies

Murata et al. (1993) examined the iron-catalyzed oxidation of N,N-dimethylanilines in the presence of benzoyl cyanide, contributing to the understanding of catalytic processes in organic chemistry (Murata et al., 1993).

Novel Syntheses of Benzoxazole Derivatives

López-Ruiz et al. (2011) described a cyanide-promoted synthesis of benzoxazole derivatives, emphasizing the role of benzoyl cyanide in facilitating novel synthetic pathways (López-Ruiz et al., 2011).

Reactions with Acyl Cyanides

Sakamoto et al. (1991) explored the reactions of various compounds with acyl cyanides, including benzoyl cyanide, broadening its application in the synthesis of heterocyclic compounds (Sakamoto et al., 1991).

Role in Millipede Defense Secretions

Research by Kuwahara et al. (2017) identified benzoyl cyanide as a component of millipede defense secretions, expanding its relevance to biological and ecological studies (Kuwahara et al., 2017).

Protection of Amines and Phenols

Boughaba et al. (2021) discussed the use of benzoyl cyanide in the protection of amines and phenols, highlighting its role in green chemistry processes (Boughaba et al., 2021).

Liquid Chromatographic Determination of Cyanide

Madungwe et al. (1991) developed a method for cyanide determination using benzoyl cyanide derivatives, contributing to analytical chemistry (Madungwe et al., 1991).

Additional Secretions in Millipedes

Duffey et al. (1977) discovered the presence of benzoyl cyanide in millipede secretions, providing insights into chemical defense mechanisms in nature (Duffey et al., 1977).

Reaction with Phosphonofluoridate

Ford and Watts (1974) studied the reaction of isopropyl methylphosphonofluoridate with benzoyl cyanide, contributing to the field of organophosphorus chemistry (Ford & Watts, 1974).

Computational Study in Synthesis

Topal et al. (2006) conducted a computational study on the synthesis of benzoin derivatives from benzil, including the use of benzoyl cyanide, providing a theoretical basisfor chemical reactions and product formation (Topal et al., 2006).

Development of Chromogenic Oxazines for Cyanide Detection

Tomasulo et al. (2006) developed heterocyclic compounds using benzooxazine rings, which, upon interaction with cyanide, undergo transformations involving benzoyl cyanide. This study contributes to the development of methods for detecting cyanide in aqueous environments (Tomasulo et al., 2006).

Reissert Reaction in Heterocyclic Compound Synthesis

Hamada et al. (1970) explored the Reissert reaction of 1,6-naphthyridine with benzoyl cyanide, demonstrating its utility in synthesizing nitrogen-containing heterocyclic compounds and examining their antibacterial activity (Hamada et al., 1970).

Solid Phase Synthesis of RNA and DNA-RNA Mixtures

Kempe et al. (1982) utilized benzoyl cyanide for the selective benzoylation of ribonucleosides, facilitating the synthesis of oligoribonucleotides and DNA-RNA mixtures. This research contributes significantly to the field of nucleic acid chemistry (Kempe et al., 1982).

Benzoyl Cyanide Rearrangement Studies

Sączewski et al. (2006) provided experimental evidence for the rearrangement of benzoyl cyanide into corresponding isocyanide, advancing our understanding of chemical reaction mechanisms (Sączewski et al., 2006).

Synthesis of Tertiary Carbinols

Demir et al. (2007) described cyanation/phosphonate-phosphate rearrangement/C-acylation reactions involving benzoyl cyanide, enabling the synthesis of tertiary carbinols. This study contributes to the methodology of organic synthesis (Demir et al., 2007).

Safety and Hazards

The safety data sheet for “2-(2-Methylphenoxymethyl)benzoyl cyanide” advises avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . In case of inhalation, skin contact, eye contact, or ingestion, it is advised to seek medical attention .

Relevant Papers One relevant paper titled “Regioselective benzoylation of unprotected β-glycopyranosides with benzoyl cyanide and an amine catalyst – application to saponin synthesis” discusses the use of benzoyl cyanide in the regioselective benzoylation of unprotected β-glycopyranosides . This process is applied in the synthesis of saponins .

properties

IUPAC Name

2-[(2-methylphenoxy)methyl]benzoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-12-6-2-5-9-16(12)19-11-13-7-3-4-8-14(13)15(18)10-17/h2-9H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVQLQSCRLIDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=CC=C2C(=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576751
Record name 2-[(2-Methylphenoxy)methyl]benzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenoxymethyl)benzoyl cyanide

CAS RN

143211-11-4
Record name 2-[(2-Methylphenoxy)methyl]-α-oxobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143211-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Methylphenoxy)methyl]benzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetonitrile, 2-[(2-methylphenoxy)methyl]-α-oxo
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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